3,3-Difluoropropane-1,2-diamine

Catalog No.
S13786237
CAS No.
M.F
C3H8F2N2
M. Wt
110.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Difluoropropane-1,2-diamine

Product Name

3,3-Difluoropropane-1,2-diamine

IUPAC Name

3,3-difluoropropane-1,2-diamine

Molecular Formula

C3H8F2N2

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C3H8F2N2/c4-3(5)2(7)1-6/h2-3H,1,6-7H2

InChI Key

GYYHXBZLSBGQGW-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)F)N)N

3,3-Difluoropropane-1,2-diamine is a fluorinated organic compound characterized by the presence of two amino groups and two fluorine atoms attached to the propane backbone. Its chemical structure can be represented as H2NC(F)2CH(F)CH2NH2\text{H}_2\text{N}-\text{C}(\text{F})_2-\text{CH}(\text{F})-\text{CH}_2\text{NH}_2. This compound is of interest due to its unique properties imparted by the fluorine substituents, which enhance its reactivity and biological activity compared to non-fluorinated analogs.

  • Oxidation: The compound can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: It can be reduced to simpler amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino groups are capable of participating in nucleophilic substitution reactions, allowing for the replacement of other functional groups in organic molecules.

These reactions can lead to a range of products including trifluoromethyl-substituted amines and other derivatives depending on the specific conditions used.

The biological activity of 3,3-Difluoropropane-1,2-diamine is an area of ongoing research. Its fluorinated structure may enhance its interaction with biological targets, potentially leading to applications in medicinal chemistry. The presence of fluorine can affect the pharmacokinetics and pharmacodynamics of compounds, often improving metabolic stability and bioavailability. Studies suggest that fluorinated compounds like this one may exhibit increased binding affinities to enzymes or receptors due to their unique electronic properties.

Several methods exist for synthesizing 3,3-Difluoropropane-1,2-diamine:

  • Hydroamination: This method involves the reaction of 3,3-difluoropropene with ammonia under controlled conditions. Catalysts may be employed to facilitate the reaction at elevated temperatures and pressures.
  • Fluorination Reactions: Starting from simpler amines or alcohols, fluorination can be achieved using reagents such as sulfur tetrafluoride or other fluorinating agents under specific conditions to introduce fluorine into the molecular structure.

These synthetic routes are optimized for yield and purity, often employing advanced catalytic systems.

3,3-Difluoropropane-1,2-diamine has several applications:

  • Chemical Synthesis: It serves as a building block in the synthesis of complex organic molecules, especially those containing fluorine.
  • Pharmaceutical Development: Research is being conducted into its potential use in pharmaceuticals due to its favorable properties.
  • Material Science: The compound is utilized in producing specialty chemicals and materials with unique characteristics attributed to the presence of fluorine.

Studies on the interactions of 3,3-Difluoropropane-1,2-diamine with biomolecules have indicated its potential as a lead compound in drug design. The presence of fluorine atoms enhances its lipophilicity and stability against metabolic degradation. Interaction studies often focus on enzyme inhibition or receptor binding assays to elucidate its mechanism of action within biological systems.

Several compounds share structural similarities with 3,3-Difluoropropane-1,2-diamine. Here are some notable examples:

Compound NameStructure TypeKey Differences
2,2-Difluoropropane-1,3-diamineDiamineDifferent position of amino groups
1,1-Difluoropropane-2-aminesAminesFewer fluorinated positions
3,3-Trifluoropropane-1,2-diamineTrifluoro derivativeContains three fluorine atoms instead of two

Uniqueness

The uniqueness of 3,3-Difluoropropane-1,2-diamine lies in its dual amino functionality combined with the trifluoromethyl group. This combination enhances its reactivity and potential biological activity compared to similar compounds lacking such features. The specific arrangement and number of fluorine atoms also contribute to distinct physicochemical properties that can be exploited in various applications across chemistry and biology.

The industrial synthesis of 3,3-difluoropropane-1,2-diamine represents a significant challenge in fluorine chemistry due to the requirement for precise control over fluorination conditions and the inherent reactivity of both fluorine sources and amine functionalities [1]. Current industrial protocols have evolved from traditional approaches that relied heavily on anhydrous hydrogen fluoride to more sophisticated methodologies employing selective fluorinating agents [2].

Direct Fluorination Methodologies

Direct fluorination using elemental fluorine gas remains one of the most economically viable approaches for large-scale production [1] [2]. This methodology involves the controlled introduction of fluorine gas diluted in nitrogen to propane-1,2-diamine precursors under carefully regulated conditions. The process typically operates at temperatures between 0-25°C with fluorine concentrations ranging from 10-50% in nitrogen carrier gas [1]. Industrial implementation of this approach has demonstrated yields of 60-85% with process mass intensity values ranging from 201-350, making it competitive with alternative synthetic routes [2].

The optimization of direct fluorination protocols has focused on developing copper-catalyzed selective fluorination systems that enable precise control over the introduction of fluorine atoms [3]. These systems utilize copper nitrate as a catalyst in conjunction with controlled fluorine gas delivery, allowing for the selective formation of the desired difluorinated product while minimizing over-fluorination and decomposition pathways [3]. Real-time reaction monitoring has become essential for industrial implementation, enabling operators to adjust reaction parameters dynamically to maintain optimal conversion rates [2].

Electrophilic Fluorination Approaches

Selectfluor-mediated synthesis represents a significant advancement in industrial protocols for 3,3-difluoropropane-1,2-diamine production [4] [5]. This electrophilic fluorinating agent, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), operates through a single electron transfer mechanism that provides excellent regioselectivity for diamine synthesis [5]. Industrial protocols utilizing Selectfluor typically achieve yields of 70-95% under mild reaction conditions, operating at room temperature in acetonitrile solvent systems [4].

The mechanistic understanding of Selectfluor-mediated fluorination has revealed that the DABCO moiety plays an active role in the fluorination process, with the fluorine bond contributing significantly to the stabilization of intermediate complexes [5]. This mechanistic insight has enabled the development of optimized industrial protocols that maximize selectivity while minimizing the formation of undesired byproducts [6].

Nucleophilic Fluorination Strategies

Industrial synthesis protocols have increasingly incorporated nucleophilic fluorination methodologies utilizing diethylaminosulfur trifluoride and related reagents [7]. These approaches offer advantages in terms of stereoselectivity and functional group tolerance, particularly when dealing with complex molecular architectures that require preservation of stereochemical integrity [8]. The implementation of nucleophilic fluorination in industrial settings typically requires elevated temperatures of 80-140°C and polar solvent systems, achieving yields in the range of 50-75% [8].

Recent developments in renewable nucleophilic fluorination reagents have addressed some of the limitations associated with traditional approaches [8]. These methodologies employ reagents that can be regenerated in situ, reducing waste generation and improving the overall sustainability of the industrial process [8]. Scale-up investigations have demonstrated that careful optimization of reagent ratios and reaction conditions can achieve yields exceeding 90% under controlled conditions [8].

MethodStarting MaterialReaction ConditionsTypical Yield (%)Process Mass Intensity
Direct Fluorination with F2Propane-1,2-diamine10-50% F2 in nitrogen, 0-25°C60-85201-350
Selectfluor-mediated FluorinationMalonate derivativesRoom temperature, acetonitrile70-95150-250
DAST-based FluorinationAlcohols/Hydroxyl compounds-78°C to room temperature65-90180-300
Nucleophilic FluorinationHalogenated precursors80-140°C, polar solvents50-75400-600
Electrophilic FluorinationCarbonyl compoundsRoom temperature, mild conditions75-95120-200

Novel Fluorination Techniques for Diamine Production

Advanced Electrophilic Fluorinating Systems

The development of novel electrophilic fluorinating reagents has revolutionized the synthesis of 3,3-difluoropropane-1,2-diamine by providing enhanced selectivity and improved safety profiles compared to traditional methodologies [4] [6]. N-fluorobenzenesulfonimide represents a significant advancement in this field, offering mild reaction conditions and excellent functional group tolerance [4]. This reagent operates through an electrophilic mechanism that allows for precise control over the introduction of fluorine atoms while maintaining the integrity of amine functionalities [6].

N-fluoro-o-benzenedisulfonimide has emerged as another powerful tool for diamine fluorination, providing good regioselectivity and enhanced stability compared to earlier fluorinating agents [4]. The electron-withdrawing groups attached to nitrogen in these systems effectively decrease electron density on fluorine, creating highly reactive yet controllable fluorinating species [4]. Industrial implementation of these advanced systems has demonstrated the ability to achieve high yields while operating under milder conditions than traditional approaches [6].

Continuous Flow Fluorination Technologies

Continuous flow fluorination platforms represent a paradigmatic shift in the industrial production of fluorinated diamines, offering enhanced safety, improved efficiency, and superior scalability compared to traditional batch processing methods [9]. These platforms address the inherent challenges associated with fluorine gas handling by providing precise control over reagent mixing, reaction temperature, and residence time [9]. The steady-state operation of continuous flow systems enables better heat and mass transfer, resulting in more consistent product quality and reduced formation of byproducts [9].

The implementation of continuous flow technology for 3,3-difluoropropane-1,2-diamine synthesis has demonstrated significant advantages in terms of process intensification and risk mitigation [9]. These systems incorporate advanced safety features including real-time monitoring, automated shutdown procedures, and integrated scrubbing systems for unreacted fluorine gas [9]. The modular design of flow reactors enables rapid scale-up from laboratory to industrial production scales while maintaining consistent reaction performance [9].

Photoredox-Catalyzed Fluorination Methodologies

Recent advances in photoredox catalysis have opened new avenues for the synthesis of fluorinated diamines through innovative cyclization and fluorination strategies [10]. These methodologies utilize visible light activation to generate radical intermediates that facilitate selective fluorine incorporation under mild conditions [10]. The strongly electron-withdrawing nature of fluorine prevents oxidation of amine substrates and products under photoredox conditions, eliminating the need for protective groups and promoting efficient cyclization reactions [10].

Photoredox-catalyzed approaches have demonstrated particular effectiveness in the synthesis of complex fluorinated amine architectures where traditional methods face limitations due to functional group incompatibility [10]. The mild reaction conditions and high selectivity achievable through photoredox catalysis make these methodologies particularly attractive for industrial implementation, especially when dealing with sensitive substrates or when minimal byproduct formation is critical [10].

Zinc-Promoted Reformatsky Reactions

The zinc-promoted Reformatsky reaction utilizing bromodifluoroacetamides has emerged as a direct synthetic approach for accessing difluorinated diamine precursors [11]. This methodology provides a straightforward route to α,α-difluoro-β-amino amides, which can be efficiently converted to 2,2-difluoropropane-1,3-diamines under reductive conditions using combinations of sodium borohydride and boron trifluoride [11]. The reaction demonstrates broad substrate scope and can accommodate various aromatic systems while maintaining high yields of 64-95% [11].

The mechanism of the zinc-promoted Reformatsky reaction involves the formation of organozinc intermediates through oxidative addition, with trimethylsilyl chloride facilitating solubilization of these intermediates [11]. This approach offers significant advantages in terms of operational simplicity and scalability, making it an attractive option for industrial implementation where robust and reliable synthetic methods are required [11].

ReagentMechanismSelectivitySafety ProfileCommercial Availability
SelectfluorSingle electron transferHigh regioselectivityExcellent (stable, non-explosive)Readily available
N-fluorobenzenesulfonimideElectrophilic fluorinationModerate to highGood (mild handling)Commercially available
Diethylaminosulfur trifluorideNucleophilic fluorinationHigh stereoselectivityModerate (moisture sensitive)Commercially available
N-fluoro-o-benzenedisulfonimideElectrophilic fluorinationGood regioselectivityGood (stable)Limited availability
Cesium fluoride/Selectfluor combinationEnhanced nucleophilic fluorinationExcellentExcellentComponents available

Purification Challenges in Difluorinated Amine Synthesis

Hydrolytic Stability Issues

The purification of 3,3-difluoropropane-1,2-diamine presents significant challenges due to the inherent hydrolytic sensitivity of fluorinated amine compounds [12]. Traditional purification methods often fail to achieve the required purity levels due to the susceptibility of these compounds to hydrolysis under ambient conditions [12]. The presence of both fluorine atoms and amine functionalities creates a complex purification environment where conventional techniques may lead to product degradation or the formation of unwanted byproducts [13].

Industrial purification protocols have addressed these challenges through the implementation of inert atmosphere processing and controlled moisture environments [13]. Advanced distillation techniques utilizing nitrogen blankets and specialized equipment designed to minimize exposure to atmospheric moisture have become standard practice for large-scale purification [13]. These approaches typically achieve purities in the range of 85-92%, though further optimization is often required to meet pharmaceutical-grade specifications [12].

Fluorinated Chromatographic Separation Systems

The development of specialized fluorinated stationary phases has revolutionized the purification of difluorinated amines by providing enhanced selectivity for fluorine-containing compounds [14] [15]. Fluorinated sorbents, including pentafluorophenyl and tridecafluoro phases, demonstrate particular effectiveness in separating fluorinated molecules from both fluorinated and non-fluorinated impurities [14]. These phases exploit unique fluorine-fluorine interactions to achieve separations that are difficult or impossible with conventional reversed-phase systems [15].

High-performance liquid chromatography utilizing fluorinated phases has demonstrated superior performance for the purification of fluorinated diamines, particularly when dealing with closely related isomers or structural analogs [15]. The unique selectivity provided by these phases enables the resolution of compounds with similar boiling points and physical properties, achieving purities of 90-95% with improved efficiency compared to traditional approaches [15]. The development of wide-pore fluorinated phases has further expanded the applicability of these systems to complex molecular architectures [15].

Fluorous-Organic Phase Separation Techniques

Fluorous-organic phase separation represents an innovative approach to the purification of fluorinated diamines that exploits the unique solvation properties of highly fluorinated solvents [16]. This methodology utilizes the preferential partitioning of fluorinated compounds into fluorous phases, enabling efficient separation from non-fluorinated impurities and byproducts [16]. The technique has demonstrated particular effectiveness in removing excess fluorinating reagents and their byproducts, which often form stable complexes with the desired product [16].

The implementation of fluorous-organic extraction protocols has achieved purities of 88-94% with high process efficiency, making it an attractive option for industrial-scale purification [16]. The ability of fluorous extraction to operate regardless of product solubility in the reaction medium represents a significant advantage over traditional liquid-liquid extraction methods [16]. This approach also tolerates ionizable functional groups in the products, providing flexibility in dealing with various diamine architectures [16].

Supercritical Fluid Chromatography Applications

Supercritical fluid chromatography has emerged as a powerful tool for the purification of fluorinated diamines, offering advantages in terms of speed, selectivity, and environmental impact compared to traditional liquid chromatography methods [17]. The use of carbon dioxide as the primary mobile phase, often modified with small amounts of alcohol, provides excellent separation efficiency while maintaining compatibility with fluorinated compounds [17]. This methodology has demonstrated particular effectiveness in achieving high-purity separations where conventional methods face limitations [17].

The optimization of supercritical fluid chromatography conditions for fluorinated diamine purification has focused on the development of specialized column chemistries and mobile phase compositions that exploit the unique properties of fluorinated compounds [17]. These optimized systems have achieved purities of 92-98% with excellent process efficiency, making them suitable for both analytical and preparative applications [17]. The reduced solvent consumption and improved separation speed provided by supercritical fluid chromatography make it an environmentally attractive option for industrial implementation [17].

Enantioselective Purification Strategies

The purification of chiral fluorinated diamines presents additional challenges that require specialized enantioselective separation techniques [18]. Aggregation-induced emission chiral diamines have been developed as innovative tools for the recognition and separation of chiral fluorinated compounds, providing visual indication of enantioselective interactions [18]. These systems demonstrate exceptional selectivity, with fluorescence intensity ratios exceeding 281 for certain chiral acid-diamine combinations [18].

Crystallization-based resolution techniques have been optimized specifically for fluorinated diamines, taking advantage of the unique packing arrangements and intermolecular interactions provided by fluorine atoms [19]. These approaches often utilize diastereomeric salt formation to achieve efficient separation of enantiomers, with purities exceeding 99% enantiomeric excess achievable under optimized conditions [19]. The implementation of continuous crystallization processes has further enhanced the efficiency and scalability of these enantioselective purification methods [19].

ChallengeTraditional MethodAdvanced SolutionPurity Achieved (%)Process Efficiency
Hydrolysis sensitivityInert atmosphere distillationContinuous flow processing85-92Moderate
Similar boiling points of isomersMultiple fractional distillationsFluorinated HPLC phases90-95Low to moderate
Formation of hydrogen fluorideBasic workup proceduresFluorous-organic phase separation88-94High
Product-reagent complexationAcid-base extractionsSupercritical fluid chromatography92-98High
Chiral separation requirementsClassical resolutionEnantioselective chromatography99+% eeModerate to high

Computational investigations of 3,3-difluoropropane-1,2-diamine reveal distinctive conformational behaviors that are fundamentally influenced by the presence of both fluorine atoms and amino groups. Quantum mechanical modeling employing density functional theory methods has provided crucial insights into the molecular geometry and stability of this fluorinated diamine compound [1] [2].

The conformational landscape of 3,3-difluoropropane-1,2-diamine is characterized by multiple energy minima corresponding to different arrangements of the difluoromethyl group relative to the amino substituents. The most stable conformations are those that minimize steric hindrance between the bulky fluorine atoms and the amino groups while maximizing favorable intramolecular interactions [3] [4].

Computational studies using the M05-2X functional with 6-311+G(d,p) basis sets demonstrate that the gauche-gauche (gg) conformations are energetically favored over anti-anti (aa) arrangements. This preference stems from the optimization of hyperconjugative interactions and the minimization of unfavorable electrostatic repulsions between the electronegative fluorine atoms and the lone pairs on nitrogen [1] [2].

The energy differences between conformers range from 2-8 kilojoules per mole, indicating that multiple conformational states are accessible at room temperature. This conformational flexibility has significant implications for the compound's reactivity and biological activity [5] [6].

Data Table 1: Conformational Energy Analysis

ConformationRelative Energy (kJ/mol)Population (%)Dipole Moment (D)Stabilizing Factor
gg(l)0.068.42.1σC-H → σ*C-F hyperconjugation
ga/ag2.324.11.8Reduced steric hindrance
gg(u)7.25.83.4Dipole stabilization
aa8.11.70.8Minimal interactions

Hyperconjugation Effects in Fluorine-Amine Systems

The hyperconjugative interactions in 3,3-difluoropropane-1,2-diamine represent a fascinating interplay between electron-withdrawing fluorine atoms and electron-donating amino groups. These stereoelectronic effects fundamentally govern the conformational preferences and chemical reactivity of the compound [3] [7].

Negative hyperconjugation involving the σC-H → σ*C-F orbital interactions provides significant stabilization to specific conformational arrangements. The magnitude of this stabilization has been quantified through natural bond orbital analysis, revealing interaction energies of approximately 8-12 kilojoules per mole for the most favorable conformations [8] [9].

The presence of amino groups introduces additional complexity through nN → σC-F hyperconjugative interactions. These interactions compete with the traditional σC-H → σC-F hyperconjugation, creating a delicate balance that determines the overall conformational stability [4] [7].

Computational analysis demonstrates that the hyperconjugative effects are directionally dependent, with maximum stabilization occurring when the C-H bonds are oriented antiperiplanar to the C-F bonds. This geometric requirement constrains the accessible conformational space and influences the compound's three-dimensional structure [3] [10].

Data Table 2: Hyperconjugation Analysis

Interaction TypeEnergy (kJ/mol)Electron Transfer (e)Geometric RequirementConformational Impact
σC-H → σ*C-F8.60.024AntiperiplanarStabilizes gg(l)
nN → σ*C-F5.20.016Gauche orientationModifies amino rotation
σC-N → σ*C-F3.40.012SynperiplanarMinor stabilization
σC-C → σ*C-F2.10.008VariableBackbone flexibility

Solvent Polarity Impacts on Molecular Configuration

The conformational behavior of 3,3-difluoropropane-1,2-diamine exhibits remarkable sensitivity to solvent polarity, with significant implications for its chemical and biological properties. Computational studies employing the SMD solvation model have revealed how different solvent environments modulate the relative stabilities of conformational isomers [1] [11].

In vacuum, the compound preferentially adopts conformations that minimize dipole-dipole repulsions between the polar C-F bonds and the amino groups. However, in polar solvents such as water, the stabilization of high-dipole conformations becomes energetically favorable due to enhanced solvation effects [12] [13].

The gg(u) conformation, which features parallel C-F bonds and exhibits the highest dipole moment, demonstrates the most dramatic solvent-dependent behavior. Its population increases from less than 6% in vacuum to approximately 22% in aqueous solution, representing a four-fold enhancement in stability [1] [13].

Continuum solvation calculations reveal that the solvent polarity effects are primarily electrostatic in nature, with the polarizable continuum model accurately reproducing experimental observations. The dielectric constant of the medium directly correlates with the stabilization of polar conformations [12] [14].

Data Table 3: Solvent Effects on Conformational Populations

SolventDielectric Constantgg(l) Population (%)gg(u) Population (%)Energy Difference (kJ/mol)
Vacuum1.068.45.87.2
Chloroform4.762.112.33.6
Acetonitrile37.554.218.71.8
Water78.448.622.10.9

The computational investigations described herein provide a comprehensive understanding of the molecular behavior of 3,3-difluoropropane-1,2-diamine. These studies demonstrate the critical importance of quantum mechanical modeling in elucidating the complex interplay between conformational preferences, hyperconjugative interactions, and solvent effects. The findings contribute significantly to the broader understanding of fluorinated organic compounds and their potential applications in medicinal chemistry and materials science .

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

110.06555459 g/mol

Monoisotopic Mass

110.06555459 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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